4-bromo-1H-imidazole-5-sulfonyl chloride
Overview
Description
4-bromo-1H-imidazole-5-sulfonyl chloride is a chemical compound with the molecular formula C3H2BrClN2O2S. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of 4-bromo-1H-imidazole-5-sulfonyl chloride . For example, the compound’s reactivity might be affected by the pH of its environment, while its stability could be influenced by temperature and storage conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1H-imidazole-5-sulfonyl chloride typically involves the bromination of imidazole followed by sulfonylation. The reaction conditions often require the use of bromine or a brominating agent and a sulfonyl chloride source. The process is carried out under controlled temperatures to ensure the desired substitution at the 4 and 5 positions of the imidazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1H-imidazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide derivative.
Scientific Research Applications
4-bromo-1H-imidazole-5-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1H-imidazole-5-sulfonyl chloride
- 4-fluoro-1H-imidazole-5-sulfonyl chloride
- 4-iodo-1H-imidazole-5-sulfonyl chloride
Uniqueness
4-bromo-1H-imidazole-5-sulfonyl chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom can influence the compound’s reactivity, making it suitable for specific synthetic applications where other halogenated derivatives may not be as effective.
Properties
IUPAC Name |
4-bromo-1H-imidazole-5-sulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrClN2O2S/c4-2-3(7-1-6-2)10(5,8)9/h1H,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQKJPPYEUGWQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)S(=O)(=O)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701275510 | |
Record name | 5-Bromo-1H-imidazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701275510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99903-04-5 | |
Record name | 5-Bromo-1H-imidazole-4-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99903-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1H-imidazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701275510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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